molecular formula C7H9N3O B1370235 2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol

2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol

Cat. No. B1370235
M. Wt: 151.17 g/mol
InChI Key: PUBYDLNQVPFDON-UHFFFAOYSA-N
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Patent
US05302712

Procedure details

To a suspension of lithium aluminum hydride (1.57 g) in tetrahydrofuran (80 ml) was dropwise added a solution of 1-ethoxycarbonylmethyl-1H-imidazo[1,2-b]pyrazole (8 g) in tetrahydrofuran (40 ml) at 50° C. The mixture was refluxed for 1 hour. The reaction mixture was cooled under ice-bath. To a cooled mixture was added sodium fluoride (6.95 g) and then water (2.23 ml) was added thereto under ice-cooling. The insoluble material was filtered off and the filtrate was evaporated to give the crystals. The crystals were washed with isopropyl ether and dried to give 1-(2-hydroxyethyl)-1H-imidazo[1,2-b]-pyrazole (4.82 g).
Quantity
1.57 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
1-ethoxycarbonylmethyl-1H-imidazo[1,2-b]pyrazole
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
6.95 g
Type
reactant
Reaction Step Three
Name
Quantity
2.23 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].C([O:9][C:10]([CH2:12][N:13]1[C:20]2[N:16]([N:17]=[CH:18][CH:19]=2)[CH:15]=[CH:14]1)=O)C.[F-].[Na+].O>O1CCCC1>[OH:9][CH2:10][CH2:12][N:13]1[C:20]2[N:16]([N:17]=[CH:18][CH:19]=2)[CH:15]=[CH:14]1 |f:0.1.2.3.4.5,7.8|

Inputs

Step One
Name
Quantity
1.57 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
1-ethoxycarbonylmethyl-1H-imidazo[1,2-b]pyrazole
Quantity
8 g
Type
reactant
Smiles
C(C)OC(=O)CN1C=CN2N=CC=C21
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
6.95 g
Type
reactant
Smiles
[F-].[Na+]
Step Four
Name
Quantity
2.23 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled under ice-bath
TEMPERATURE
Type
TEMPERATURE
Details
under ice-cooling
FILTRATION
Type
FILTRATION
Details
The insoluble material was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
to give the crystals
WASH
Type
WASH
Details
The crystals were washed with isopropyl ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
OCCN1C=CN2N=CC=C21
Measurements
Type Value Analysis
AMOUNT: MASS 4.82 g
YIELD: CALCULATEDPERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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